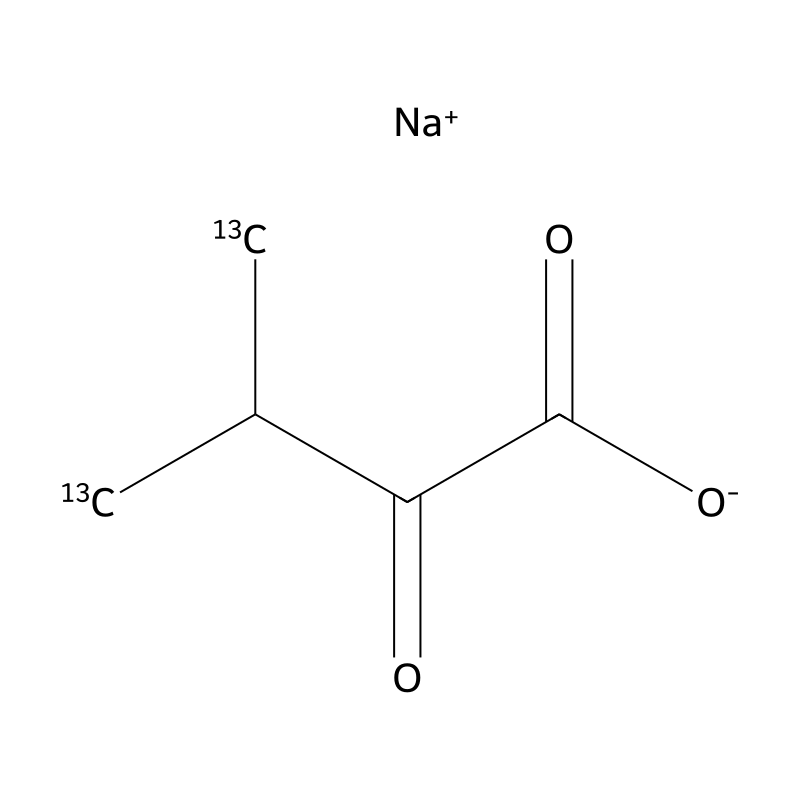

sodium;3-(113C)methyl-2-oxo(413C)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium 3-(113C)methyl-2-oxo(413C)butanoate, also known as sodium 3-methyl-2-oxobutanoate, is a sodium salt derivative of 3-methyl-2-oxobutanoic acid. This compound has a molecular formula of and a molecular weight of approximately 138.1 g/mol. It typically appears as a white to slightly yellow crystalline solid with a fruity aroma. Sodium 3-methyl-2-oxobutanoate is naturally present in various food products, such as bananas, blue cheese, and cocoa, and plays a significant role in metabolic processes as an α-keto acid.

This compound is not directly involved in biological processes but acts as a tracer molecule in scientific research.

- In Metabolomics: By incorporating the isotopically labeled KIVA into a cell culture or organism, researchers can track its metabolic fate through NMR analysis. This allows them to study metabolic pathways involving branched-chain amino acids [].

- In Biomolecular NMR: The isotope labels enhance the NMR signal of the KIVA molecule, enabling researchers to study protein-protein interactions or protein dynamics when KIVA is bound to a specific protein of interest [].

- Safety Information: Limited information is available regarding the specific safety profile of this compound. However, similar KIVA salts might exhibit mild skin or eye irritation.

- Hazards: As a general precaution, it is recommended to handle this compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Isotope-Labeled Molecules in Metabolic Studies

2-Keto-3-(methyl-13C)-butyric acid-4-13C sodium salt is a specifically isotopically labeled molecule. This means certain carbon atoms within the molecule are replaced with the isotope carbon-13 (¹³C). Isotopes are atoms of the same element with a different number of neutrons. While they share the same chemical properties, the slightly different mass of ¹³C can be exploited in scientific experiments ().

This isotopically labeled compound is a derivative of a naturally occurring carboxylic acid called alpha-ketoisovaleric acid. Carboxylic acids are a class of organic molecules with a characteristic carboxyl group (COOH). Alpha-ketoisovaleric acid is involved in various metabolic pathways in the body ().

Metabolism Tracing with Isotopes

Scientists can use isotopically labeled molecules to trace the path of a compound through metabolic processes. In this case, the ¹³C label in 2-Keto-3-(methyl-13C)-butyric acid-4-13C sodium salt allows researchers to track the fate of the molecule within a biological system. By measuring the position of the ¹³C isotope in the resulting molecules, researchers can gain insights into the specific pathways the original compound has undergone ().

Potential Applications

-Keto-3-(methyl-13C)-butyric acid-4-13C sodium salt could be a valuable tool in various scientific research areas, including:

- Understanding metabolic pathways: By tracing the ¹³C label, researchers can investigate the breakdown of alpha-ketoisovaleric acid and its role in cellular metabolism.

- Disease studies: Studying the metabolism of alpha-ketoisovaleric acid could be relevant to certain diseases where this pathway might be disrupted.

This compound is significant in biological systems as it serves as a substrate for the synthesis of branched-chain amino acids, which are vital for protein synthesis and energy metabolism. Studies indicate that sodium 3-methyl-2-oxobutanoate influences metabolic pathways that regulate energy production and utilization in organisms. Its biological activity includes promoting muscle recovery and enhancing metabolic efficiency during exercise.

Sodium 3-methyl-2-oxobutanoate can be synthesized through several methods:

- Direct Neutralization: This involves the neutralization of 3-methyl-2-oxobutanoic acid with sodium hydroxide or sodium bicarbonate.

- Reflux Method: The compound can be synthesized by refluxing 3-methyl-2-oxobutanoic acid with sodium carbonate in an aqueous solution.

Both methods yield sodium 3-methyl-2-oxobutanoate with varying degrees of purity and yield, depending on the specific conditions employed during synthesis.

Sodium 3-methyl-2-oxobutanoate has several applications across various fields:

- Biochemical Research: It is used as a substrate in studies focusing on amino acid metabolism and energy production.

- Food Industry: Its presence in natural food products makes it relevant for flavor enhancement and nutritional supplementation.

- Pharmaceuticals: The compound is explored for its potential therapeutic roles in metabolic disorders and muscle recovery formulations.

Interaction studies involving sodium 3-methyl-2-oxobutanoate focus on its reactivity with various biological molecules. Research highlights its interactions with enzymes involved in amino acid metabolism, demonstrating its importance in understanding metabolic processes. These studies also explore how sodium 3-methyl-2-oxobutanoate can influence the activity of specific enzymes, thereby providing insights into potential therapeutic applications.

Sodium 3-methyl-2-oxobutanoate shares similarities with several other compounds that play roles in metabolism and organic synthesis. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium α-ketoisovalerate | C5H7NaO3 | Directly involved in branched-chain amino acid metabolism. |

| Sodium dimethyl pyruvate | C5H7NaO3 | Used as an energy substrate; similar structure but different biological roles. |

| Sodium 2-ketoisovaleric acid | C5H7NaO3 | Another α-keto acid involved in similar metabolic pathways. |

| Sodium pyruvate | C3H3NaO3 | A key intermediate in glycolysis; simpler structure but crucial role in metabolism. |

Sodium 3-methyl-2-oxobutanoate stands out due to its specific methyl group positioning and its role as an α-keto acid that directly participates in branched-chain amino acid synthesis. This unique structure allows it to engage in specific biochemical pathways that other similar compounds may not directly influence.